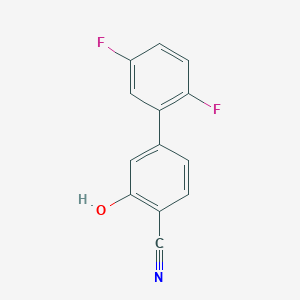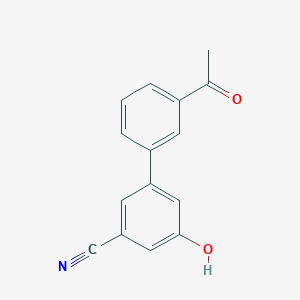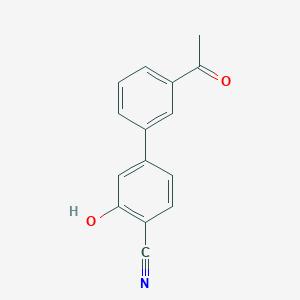
5-(4-Acetylphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Acetylphenyl)-3-cyanophenol, 95% (also known as 5-ACPC) is a chemical compound widely used in scientific research applications. It is a yellow-colored, crystalline solid that is soluble in organic solvents such as acetone, ethanol, and methanol. 5-ACPC is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound is also used in the production of a number of other chemicals, including pyridines, thiophenes, and other heterocyclic compounds.
作用機序
The mechanism of action of 5-ACPC is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. Additionally, 5-ACPC has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
5-ACPC has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-ACPC is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. Additionally, 5-ACPC has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In vivo studies have demonstrated that 5-ACPC is an inhibitor of the enzyme cytochrome P450 and has a protective effect against oxidative stress.
実験室実験の利点と制限
The main advantage of using 5-ACPC in lab experiments is its availability. 5-ACPC is widely available and can be purchased from most chemical suppliers. Additionally, 5-ACPC is relatively inexpensive, making it a cost-effective option for laboratory research. However, there are some limitations to using 5-ACPC in laboratory experiments. 5-ACPC is a hazardous chemical and must be handled with care. Additionally, 5-ACPC is not soluble in water, and therefore must be used in organic solvents, such as acetone, ethanol, and methanol.
将来の方向性
There are a number of potential future directions for research involving 5-ACPC. These include further investigation of the biochemical and physiological effects of 5-ACPC, as well as the development of new methods for the synthesis of 5-ACPC. Additionally, further research could be conducted to explore the potential applications of 5-ACPC in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, research could be conducted to explore the potential uses of 5-ACPC in the production of other chemicals, such as pyridines, thiophenes, and other heterocyclic compounds.
合成法
5-ACPC can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-acetylphenol with cyanide in the presence of a base, such as sodium hydroxide. The reaction is typically conducted in an inert atmosphere, such as nitrogen, and the product is isolated by filtration and recrystallization. Other methods for the synthesis of 5-ACPC include the reaction of 4-acetylphenol with sodium cyanide in the presence of a base, such as sodium hydroxide, and the reaction of 4-acetylphenol with acrylonitrile in the presence of a catalyst, such as palladium on carbon.
科学的研究の応用
5-ACPC is widely used in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of other compounds, including pyridines, thiophenes, and other heterocyclic compounds. 5-ACPC has been used as a starting material in the synthesis of a number of pharmaceuticals, such as antimalarials, antivirals, and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, 5-ACPC has been used in the synthesis of dyes for use in the textile industry.
特性
IUPAC Name |
3-(4-acetylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-2-4-13(5-3-12)14-6-11(9-16)7-15(18)8-14/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVSPVMDHOPHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684748 |
Source


|
| Record name | 4'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-3-cyanophenol | |
CAS RN |
1261983-25-8 |
Source


|
| Record name | 4'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














